2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid
Description
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid (CAS: 883858-08-0) is a branched propanoic acid derivative featuring a 5-methylpyridin-2-yloxy substituent. Its molecular formula is C₁₀H₁₃NO₃, with a molar mass of 195.22 g/mol. The compound is characterized by a methyl group at the α-carbon of the propanoic acid backbone and a pyridine ring substituted with a methyl group at the 5-position . It is synthesized via nucleophilic substitution or coupling reactions involving pyridinyloxy precursors, as inferred from analogous protocols in pyridine chemistry .
Properties
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-5-8(11-6-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUOBGLBJOWLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid typically involves the reaction of 2-Hydroxy-5-methylpyridine with a suitable alkylating agent under controlled conditions. One common method is the esterification of 2-Hydroxy-5-methylpyridine with 2-Bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analysis
Substituent Effects on Bioactivity
- In contrast, herbicidal analogs like haloxyfop and fluazifop incorporate trifluoromethyl or chloro groups, which increase electrophilicity and target-site binding in acetyl-CoA carboxylase (ACCase) inhibition .
- Acid Backbone: All compounds share a propanoic acid core, critical for ionization at physiological pH. The α-methyl branching in the target compound and its analogs sterically hinders metabolic degradation, a trait exploited in herbicide design for prolonged activity .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (195.22 g/mol) is heavier than the fluorinated analog (183.18 g/mol) but lighter than haloxyfop (374.72 g/mol). Higher molecular weight in herbicidal analogs correlates with field persistence .
- Electron-Withdrawing vs. Electron-Donating Groups: The methyl group in the target compound is electron-donating, contrasting with the nitro group in 2-methyl-2-(2-nitrophenyl)propanoic acid, which introduces strong electron-withdrawing effects, altering reactivity in synthesis .
Biological Activity
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
The presence of a pyridine ring and a propanoic acid group is significant as these functional groups influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a ligand, potentially modulating enzyme activity or receptor signaling pathways. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards molecular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in developing antimicrobial agents .
- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in biochemical assays aimed at understanding metabolic pathways.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, it was found to inhibit collagen prolyl-4-hydroxylase (CP4H), which is crucial in fibrosis development. This suggests potential applications in treating fibrotic diseases .
Case Studies
- Anti-Fibrotic Activity : A study evaluated the anti-fibrotic effects of this compound using Picro-Sirius red staining and hydroxyproline assays. Results indicated significant inhibition of collagen expression in hepatic stellate cells, suggesting its therapeutic potential in liver fibrosis .
- Enzyme Interaction Studies : Research conducted on enzyme-ligand interactions revealed that the compound effectively binds to active sites of certain enzymes, modulating their activity and influencing downstream signaling pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-methyl-2-(5-methylpyridin-2-yloxy)propanoic acid?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates. For example, the pyridinyloxy moiety can be introduced via nucleophilic aromatic substitution using 5-methylpyridin-2-ol and a propanoic acid derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like K₂CO₃) should be systematically varied to improve yield . Monitor reaction progress via TLC or HPLC and purify intermediates using column chromatography. Validate the final product via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against synthetic intermediates.
- Stability : Perform accelerated stability studies under varying pH (1–12), temperatures (4°C, 25°C, 40°C), and light exposure. Quantify degradation products via LC-MS .
- Structural Confirmation : Employ FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and X-ray crystallography for solid-state conformation .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- In vitro assays : Test the compound’s enzyme inhibition (e.g., COX-2) using fluorescence-based assays. Ensure proper controls (e.g., solvent-only and reference inhibitors like celecoxib).
- In vivo models : Use rodent inflammation models (e.g., carrageenan-induced paw edema). Address discrepancies by analyzing pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS of plasma samples .
- Mechanistic studies : Perform molecular docking to predict binding interactions with target proteins, followed by site-directed mutagenesis to validate key residues .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodology :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Focus on oxidation (CYP450-mediated) or ester hydrolysis .
- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to block oxidation. Compare metabolic half-lives of analogs using in vitro assays .
- Prodrug Design : Mask the carboxylic acid group as an ester prodrug to enhance membrane permeability and delay hydrolysis .
Critical Analysis of Contradictory Data
- Ecotoxicity Data Gaps : While no ecotoxicity data exist for this compound, structurally similar analogs (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) show potential bioaccumulation risks . Researchers should conduct algal toxicity (OECD 201) and Daphnia magna acute toxicity tests (OECD 202) to fill these gaps.
- Stability in Aqueous Media : Conflicting reports on hydrolysis rates may arise from pH-dependent degradation. Standardize buffers (e.g., PBS at pH 7.4) and control ionic strength to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
